rac-Desmethoxycarbonyl Indoxacarb
Description
Properties
Molecular Formula |
C₂₀H₁₅ClF₃N₃O₅ |
|---|---|
Molecular Weight |
469.8 |
Synonyms |
Methyl (7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-2-carbonyl)(4-(trifluoromethoxy)phenyl)carbamate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Considerations
Stereoselective Synthesis of rac-Desmethoxycarbonyl Indoxacarb (B177179) Analogs
The biological activity of Indoxacarb and its active metabolite is predominantly associated with the (S)-enantiomer. Consequently, developing synthetic methods that favor the production of this specific stereoisomer is a key focus in chemical research, aiming to enhance efficacy and reduce the environmental load of less active or inactive isomers.
Enantiomeric Resolution and Separation Techniques
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical technique for obtaining enantiomerically pure compounds. For Indoxacarb and its desmethoxycarbonyl derivative, high-performance liquid chromatography (HPLC) is a well-established method for achieving this separation.
Researchers have successfully developed and validated chiral HPLC methods for the enantioselective determination of Indoxacarb. These methods are directly applicable to rac-Desmethoxycarbonyl Indoxacarb due to the shared chiral center. A common approach involves the use of a reversed-phase chiral column, such as the Chiralpak AD-RH. nih.gov This type of column contains a chiral stationary phase (CSP), typically a polysaccharide derivative like amylose (B160209) tris(3,5-dimethylphenylcarbamate), which interacts differently with each enantiomer, leading to different retention times and thus, separation.
The mobile phase composition is optimized to achieve baseline separation. For instance, mixtures of acetonitrile (B52724) and water are often employed. nih.gov The successful application of such methods allows for the accurate quantification of each enantiomer in various samples, which is essential for metabolic and environmental studies.
Table 1: HPLC Parameters for Chiral Separation
| Parameter | Example Condition |
|---|---|
| Column | Chiralpak AD-RH |
| Mobile Phase | Acetonitrile/Water |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Result | Baseline separation of (S) and (R) enantiomers |
Asymmetric Catalysis in Precursor Synthesis
A more efficient strategy than resolving a racemic mixture is asymmetric catalysis, which directs the synthesis towards a specific enantiomer from the outset. For Indoxacarb, research has focused on the asymmetric synthesis of the key chiral intermediate, 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone.
Patented industrial methods describe the use of specifically designed chiral catalysts to produce the desired (S)-enantiomer of this precursor in high enantiomeric excess. google.comepo.org One such process involves an asymmetric epoxidation reaction on an indenone substrate, followed by rearrangement. A notable catalytic system employs a zirconium-based chiral catalyst or a catalyst prepared from 3-tert-butyl-5-(chloromethyl)salicylaldehyde and cyclohexanediamine. google.comepo.org
The use of these catalysts in the reaction between 5-chloro-2-methoxycarbonyl-1-indenone ester and an oxidizing agent like tert-butyl hydroperoxide has been shown to significantly improve the enantiomeric selection. google.comepo.org These methods can increase the proportion of the desired S-enantiomer from a near-racemic mixture to over 98%, representing a substantial advancement in the cost-effective and environmentally conscious production of high-quality, enantiomerically enriched Indoxacarb. google.comepo.org
In Vitro Bioactivation Pathways of Indoxacarb to rac-Desmethoxycarbonyl Indoxacarb
Indoxacarb's insecticidal action is not direct. It is a pro-insecticide that requires metabolic activation within the insect to exert its neurotoxic effects. mdpi.comnih.gov The active molecule, rac-Desmethoxycarbonyl Indoxacarb (commonly designated as DCJW in research literature), is formed through this bioactivation process. mdpi.com
The primary mechanism of this activation is the enzymatic cleavage of the methoxycarbonyl (-COOCH₃) group from the parent Indoxacarb molecule. nih.gov In vitro studies using insect-derived enzyme preparations, such as those from lepidopteran larvae, have demonstrated that this transformation is mediated by hydrolase enzymes, specifically esterases and amidases. mdpi.com
This metabolic conversion is a critical step in the toxification process. The resulting N-decarbomethoxyllated metabolite, rac-Desmethoxycarbonyl Indoxacarb, is a highly potent, voltage-dependent blocker of insect sodium channels. mdpi.com The rate and efficiency of this bioactivation can vary between different insect species, which is a key factor in determining the compound's selective toxicity and the speed at which neurotoxic symptoms, such as paralysis and cessation of feeding, appear. Current time information in Bangalore, IN.
Structure-Activity Relationship (SAR) Studies of rac-Desmethoxycarbonyl Indoxacarb and its Structural Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For rac-Desmethoxycarbonyl Indoxacarb, these studies aim to identify which parts of the molecule are essential for its potent insecticidal effect and how modifications affect its interaction with the target site, the voltage-gated sodium channel.
Research involving the synthesis and evaluation of various Indoxacarb analogs has provided significant insights into its SAR. A key finding is the importance of the substituents on the indenone ring system. Studies have shown that the presence of strong electron-withdrawing groups at the 5- and 6-positions of the indenone ring can enhance both larvicidal activity and the compound's ability to inhibit insect sodium channels. nih.gov
Furthermore, the stereochemistry and the nature of the substituents at the chiral carbon of the oxadiazine ring are crucial for biological activity. nih.govresearchgate.net Modifications in this region, for example by substituting with different acid derivatives, can significantly alter the insecticidal potency of the resulting analogs. nih.govresearchgate.net Docking studies using homology models of insect sodium channels suggest that these compounds bind within the inner pore of the channel, at a site that may overlap with those of other sodium channel blocker insecticides. nih.gov These SAR studies are vital for the rational design of new, even more effective and selective insecticides based on the rac-Desmethoxycarbonyl Indoxacarb scaffold.
Table 2: Summary of Structure-Activity Relationship Findings
| Molecular Region | Modification | Impact on Activity |
|---|---|---|
| Indenone Ring (C5, C6) | Introduction of strong electron-withdrawing groups | Enhanced larvicidal and sodium channel blocking activity. nih.gov |
| Oxadiazine Ring (Chiral Center) | Alteration of substituents | Significant changes in insecticidal potency. nih.govresearchgate.net |
Molecular and Biochemical Mechanism of Action
Voltage-Gated Sodium Channel (VGSC) Interaction Dynamics
The primary target site for DCJW is the voltage-gated sodium channel (VGSC) in the nervous system of insects. researchgate.netepa.gov Its interaction with these channels is distinct from other classes of insecticides that also target VGSCs, such as pyrethroids. nih.gov
DCJW functions as a potent, state-dependent blocker of VGSCs. researchgate.netnih.gov Research demonstrates that it binds with high preference to the slow-inactivated state of the channel. nih.govnih.gov This binding stabilizes the channel in a non-conducting conformation, effectively blocking the influx of sodium ions that is necessary for the propagation of action potentials. mdpi.com The result is a time-dependent suppression of sodium currents. nih.gov This preferential binding to a specific conformational state is a form of allosteric modulation, where the modulator (DCJW) affects the channel's function by binding to a site other than the ion conduction pore's central opening. The blockade of nerve signaling leads to cessation of feeding, paralysis, and ultimately, the death of the insect. researchgate.netmdpi.com
The binding site for DCJW on the voltage-gated sodium channel has been characterized through electrophysiological and biochemical studies. Evidence suggests that the compound binds at or near the local anesthetic (LA) receptor site within the channel pore. nih.gov This site of action is shared with some therapeutic drugs but distinguishes it from other insecticidal agents acting on sodium channels. nih.gov
Further insight into the binding site topography comes from studies of insect resistance. Specific point mutations in the VGSC gene, such as F1845Y and V1848I in the diamondback moth, have been shown to confer high levels of resistance to Indoxacarb (B177179). mdpi.comnih.gov The location of these mutations within the channel protein provides strong evidence for the specific amino acid residues that are critical for the binding of DCJW or for the conformational changes associated with its blocking action. nih.gov
Electrophysiological and Neurophysiological Investigations
Patch-clamp electrophysiology has been instrumental in elucidating the precise effects of DCJW on neuronal function at the cellular level.
Studies using whole-cell patch-clamp techniques on insect neurons have provided detailed quantitative data on the effects of DCJW. The compound causes a dose-dependent inhibition of the peak inward sodium current. nih.gov In cockroach dorsal unpaired median (DUM) neurons, DCJW blocked the peak sodium current with a high degree of potency. nih.gov Similarly, in rat dorsal root ganglion (DRG) neurons, DCJW was found to be approximately 10 times more potent than its parent compound, Indoxacarb, in blocking tetrodotoxin-resistant (TTX-R) sodium currents. nih.gov
Table 1: Inhibitory Concentration (IC₅₀) of DCJW on Voltage-Gated Sodium Currents
| Preparation | IC₅₀ Value | Reference |
|---|---|---|
| Cockroach (Periplaneta americana) DUM Neurons | 28 nM | nih.gov |
This table is interactive. Click on the headers to sort.
Beyond blocking the current, DCJW alters the gating properties of the channel. It produces a significant hyperpolarizing shift in the voltage-dependence of steady-state inactivation, without affecting the voltage-dependence of channel activation. nih.gov This indicates that the compound makes it easier for the channel to enter the non-conducting inactivated state, even at more negative membrane potentials. nih.gov Furthermore, application of DCJW to neurons can induce hyperpolarization of the resting membrane potential and increase the cell's input resistance. nih.gov
The blockade of voltage-gated sodium channels in the axon has direct consequences for synaptic transmission at the neuromuscular junction. Action potentials generated in the neuron's cell body must propagate along the motor nerve axon to the presynaptic terminal to trigger the release of neurotransmitters, such as acetylcholine. By inhibiting the sodium currents that underpin these action potentials, DCJW effectively stops the electrical signal from reaching the nerve terminal. researchgate.netnih.gov This failure of signal propagation prevents the depolarization of the presynaptic membrane, which in turn inhibits the opening of voltage-gated calcium channels necessary for neurotransmitter vesicle fusion and release. Consequently, neuromuscular transmission is halted, leading to muscle paralysis.
Enantioselective Biological Activity at Target Sites
Indoxacarb is a chiral molecule and is typically produced as a racemic mixture of its S- and R-enantiomers. researchgate.netepa.gov The biological activity, however, is highly enantioselective, a property that carries through to its active metabolite, DCJW.
The insecticidal activity is attributed almost exclusively to the S-enantiomer of DCJW. researchgate.net The R-enantiomer is considered biologically inactive at the target site. researchgate.net The critical step in the toxic mechanism is the metabolic conversion of the parent S-enantiomer of Indoxacarb into the highly active S-enantiomer of DCJW within the insect. researchgate.net The R-enantiomer of the parent compound is not bioactivated to a toxic metabolite. This enantiomer-specific activity highlights the precise stereochemical requirements for binding and modulation of the voltage-gated sodium channel.
Table 2: Enantioselective Activity of Indoxacarb Metabolites
| Compound | Biological Activity | Role in Toxicity | Reference |
|---|---|---|---|
| S-enantiomer of DCJW | Active | The primary toxic agent that blocks sodium channels. | researchgate.net |
This table is interactive. Click on the headers to sort.
Mechanisms of Insect Resistance Development
Target Site Resistance: Voltage-Gated Sodium Channel Mutations
The primary target for rac-Desmethoxycarbonyl Indoxacarb (B177179) is the voltage-gated sodium channel, a critical component of the insect nervous system. Alterations in the gene encoding this channel can prevent the insecticide from binding effectively, thereby conferring resistance. This form of resistance, known as target-site resistance, is a significant factor in the field-evolved resilience of many insect populations.
Identification and Functional Characterization of Amino Acid Substitutions (e.g., F1845Y, V1848I)
Researchers have identified specific point mutations in the α-subunit of the VGSC gene that are strongly associated with resistance to sodium channel blocker insecticides (SCBIs), including Indoxacarb. Two of the most well-characterized mutations are the substitution of phenylalanine (F) with tyrosine (Y) at position 1845 (F1845Y) and the substitution of valine (V) with isoleucine (I) at position 1848 (V1848I). nih.govnih.gov These mutations are located in the sixth transmembrane segment of domain IV (IVS6), a highly conserved region believed to be integral to the insecticide's binding site. nih.govnih.gov
Studies in the diamondback moth, Plutella xylostella, were among the first to link the F1845Y and V1848I mutations to high levels of resistance against both Indoxacarb and another SCBI, metaflumizone. nih.gov A significant correlation was found between the frequency of these mutant alleles in field populations and the observed resistance levels, which could be as high as 870-fold for Indoxacarb. nih.govnih.gov Interestingly, the two mutations were observed to arise independently, never co-existing on the same allele. nih.govnih.gov Similar mutations have since been identified in other major pests, such as the tomato leafminer, Tuta absoluta, where F1845Y and V1848I were also strongly associated with the resistance phenotype. researchgate.netnih.gov
More recently, the V1848I mutation has been identified as a key factor for high-level resistance in the beet armyworm, Spodoptera exigua. nih.govmdpi.com A near-isogenic strain of S. exigua carrying the V1848I mutation exhibited a 146-fold increase in resistance to Indoxacarb, definitively linking this specific genetic alteration to the resistance trait. mdpi.comnih.gov
Table 1: Key Voltage-Gated Sodium Channel (VGSC) Mutations Conferring Resistance to Indoxacarb
| Mutation | Insect Species | Associated Resistance Level (Fold-Increase) | Reference |
|---|---|---|---|
| F1845Y | Plutella xylostella (Diamondback Moth) | Up to 870-fold | nih.govnih.gov |
| V1848I | Plutella xylostella (Diamondback Moth) | Up to 870-fold | nih.govnih.gov |
| F1845Y | Tuta absoluta (Tomato Leafminer) | 1794-fold | nih.gov |
| V1848I | Tuta absoluta (Tomato Leafminer) | 1794-fold | nih.gov |
| V1848I | Spodoptera exigua (Beet Armyworm) | 146-fold to 165-fold | mdpi.comnih.gov |
Impact of Mutations on Channel Sensitivity and Ligand Binding
The functional consequence of the F1845Y and V1848I mutations is a dramatic reduction in the sensitivity of the voltage-gated sodium channel to rac-Desmethoxycarbonyl Indoxacarb. Electrophysiological studies using Xenopus oocytes expressing the mutated insect sodium channels have provided direct evidence for this reduced sensitivity. nih.gov These experiments confirm that the channels carrying either the F1845Y or V1848I substitution are less effectively blocked by the insecticide.
The location of these mutations within the IVS6 segment is critical. This region is thought to form part of the receptor site for this class of insecticides. nih.gov Molecular docking simulations suggest that amino acids in this segment, particularly the phenylalanine at position 1845 (or its equivalent in other species), play a crucial role in the binding of the insecticide molecule through π-stacking interactions. researchgate.net The substitution of this amino acid with tyrosine (F1845Y) or the alteration of the nearby valine (V1848I) likely disrupts the precise molecular interactions required for the insecticide to bind to and block the sodium channel pore, thereby diminishing its inhibitory effect.
Metabolic Resistance Mechanisms
Metabolic resistance is another primary strategy employed by insects to counteract the effects of rac-Desmethoxycarbonyl Indoxacarb. This mechanism involves the enhanced production and activity of detoxification enzymes that can metabolize and neutralize the insecticide before it reaches its target site, or degrade it at an accelerated rate. The main enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione (B108866) S-Transferases (GSTs). mdpi.comnih.gov
Gene Expression and Regulation of Detoxification Enzymes
In resistant insect strains, the genes encoding detoxification enzymes are often overexpressed, leading to a higher concentration of these protective proteins. Studies in the tobacco cutworm, Spodoptera litura, have revealed significant upregulation of multiple genes from the P450, carboxylesterase (COE), and GST families in Indoxacarb-resistant populations. researchgate.net For example, transcripts for P450 genes like CYP6AE68 and CYP321B1, as well as several esterase and GST genes, were found at much higher levels in the resistant strain compared to a susceptible one. researchgate.net
The regulation of this overexpression is complex. Research suggests that transcription factors, such as the Cap 'n' collar isoform C (CncC), may act as master regulators. researchgate.net In S. litura, the SlituCncC transcription factor is believed to control the expression of a suite of detoxification genes. Silencing this gene via RNA interference led to a significant increase in the mortality of resistant insects when exposed to Indoxacarb, highlighting its central role in coordinating the metabolic defense. researchgate.net
Enhanced Metabolic Degradation Rates
The functional outcome of increased enzyme expression is an enhanced rate of insecticide metabolism. This has been demonstrated through both in vivo and in vitro experiments. Synergist bioassays are a common method to identify the involvement of specific enzyme families. These assays use chemical inhibitors to block the activity of a particular enzyme class. For instance, piperonyl butoxide (PBO) inhibits P450s, while diethyl maleate (B1232345) (DEM) inhibits GSTs. bohrium.comnih.gov When the application of a synergist restores the toxicity of Indoxacarb in a resistant population, it provides strong evidence for the involvement of the inhibited enzyme family in the resistance mechanism. epa.govbohrium.comnih.gov
In vitro metabolism studies with midgut preparations from resistant Choristoneura rosaceana (obliquebanded leafroller) showed that Indoxacarb was metabolized much more rapidly compared to preparations from susceptible insects. nih.gov This demonstrates that the resistant insects are more efficient at breaking down the insecticide. The role of esterases is particularly complex; while they are required to convert the Indoxacarb pro-drug into its active DCJW form, other esterases are also involved in the detoxification and degradation of the active compound, contributing to resistance. mdpi.comnih.gov
Table 2: Role of Detoxification Enzymes in Indoxacarb Resistance Across Various Insect Species
| Insect Species | Enzyme Family Implicated | Evidence | Reference |
|---|---|---|---|
| Plutella xylostella | P450s, GSTs, Esterases | Synergism with PBO and DEF; increased enzyme activity | mdpi.combohrium.com |
| Spodoptera frugiperda | P450s | Synergism with PBO | mdpi.com |
| Spodoptera litura | P450s, Esterases, GSTs | Upregulation of detoxification genes; Synergism studies | researchgate.netnih.gov |
| Sitophilus zeamais | P450s, Esterases, GSTs | Synergism with PBO, TPP, and DEM | nih.gov |
| Choristoneura rosaceana | P450s, Esterases, GSTs | Synergism with PBO, DEF, and DEM; Enhanced metabolism rates | nih.gov |
| Musca domestica | P450s | Synergism with PBO | epa.gov |
Cross-Resistance Profiles with Other Insecticide Classes
The development of resistance to Indoxacarb can simultaneously confer resistance to other insecticides, a phenomenon known as cross-resistance. This typically occurs when the resistance mechanism is effective against multiple compounds, especially those with the same target site or that are substrates for the same detoxification enzymes.
Due to the shared target site (the voltage-gated sodium channel), target-site mutations like F1845Y and V1848I often lead to cross-resistance with other SCBIs, such as metaflumizone. bohrium.comnih.gov Cross-resistance has also been documented with some pyrethroid insecticides, like beta-cypermethrin (B1669542) and deltamethrin, which also act on the sodium channel, albeit at a different binding site. mdpi.comicup.org.ukbohrium.com
Conversely, Indoxacarb-resistant populations often show little to no cross-resistance to insecticides with entirely different modes of action. These can include diamides (chlorantraniliprole), spinosyns (spinosad), and avermectins (abamectin, emamectin (B195283) benzoate). mdpi.combohrium.comnih.gov This information is crucial for developing effective insecticide resistance management (IRM) strategies, which rely on rotating insecticides from different chemical classes to mitigate the selection pressure for any single resistance mechanism. In some cases, unexpected results are observed; for example, a laboratory-selected strain of Spodoptera litura resistant to Indoxacarb showed a drop in resistance to abamectin. nih.gov
Table 3: Cross-Resistance Profile of Indoxacarb-Resistant Insect Strains
| Insect Species | Insecticide with Cross-Resistance | Resistance Ratio (RR) / Level | Insecticide with No/Low Cross-Resistance | Reference |
|---|---|---|---|---|
| Plutella xylostella | Metaflumizone, Beta-cypermethrin, Chlorfenapyr | High | Cyantraniliprole, Chlorantraniliprole, Abamectin, Spinosad | bohrium.comnih.gov |
| Spodoptera frugiperda | Deltamethrin | High (31.23-fold) | Chlorantraniliprole, Emamectin benzoate, Methoxyfenozide | mdpi.com |
| Spodoptera litura | Spinosad, Emamectin | Significant increase | Abamectin (resistance dropped) | nih.gov |
| Phenacoccus solenopsis | Spinosad | Very High | Bifenthrin, Chlorpyrifos (Very Low) | nih.gov |
| Blattella germanica | Deltamethrin | Positive correlation | Acetamiprid, Imidacloprid, Chlorantraniliprole | icup.org.uk |
Population Genetics and Evolution of Resistance in Pest Species
The evolution of resistance to rac-Desmethoxycarbonyl Indoxacarb (DCJW) in pest populations is a compelling illustration of rapid adaptation under intense selective pressure. The genetic mechanisms conferring this resistance are multifaceted, primarily involving target-site insensitivity and enhanced metabolic detoxification.
Indoxacarb itself is a pro-insecticide that is metabolized by insect esterases or amidases into the more potent DCJW. nih.gov This active metabolite functions by blocking sodium channels in the nervous system of insects, leading to paralysis and death. nih.govmdpi.com The development of resistance, therefore, is a direct response to the selective pressure exerted by DCJW on insect populations.
Several studies have elucidated the genetic basis of resistance. In the diamondback moth, Plutella xylostella, two specific point mutations, F1845Y and V1848I, in the sodium channel gene have been strongly associated with high levels of resistance to both indoxacarb and its metabolite, DCJW. nih.gov These mutations occur in a highly conserved region of the sodium channel that is believed to be part of the binding site for sodium channel blocker insecticides. nih.gov The presence and frequency of these mutations in field populations directly correlate with the level of resistance observed. nih.gov
The inheritance of resistance to indoxacarb, and by extension its active metabolite, has been studied in several pest species. In the cotton bollworm, Helicoverpa armigera, resistance has been shown to be an autosomal and incompletely dominant trait, likely conferred by one or a few closely linked loci. In contrast, studies on the fall armyworm, Spodoptera frugiperda, suggest that resistance may not be autosomal, with evidence for sex-linkage or maternal effects. mdpi.com Research on the oriental leafworm, Spodoptera litura, also indicates an autosomal and incompletely dominant inheritance of resistance, with evidence suggesting that multiple loci are involved. nih.gov In the house fly, Musca domestica, indoxacarb resistance has been identified as primarily a recessive trait.
The evolution of resistance is not solely dependent on target-site mutations. Enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and esterases also plays a crucial role. mdpi.com These enzymes can reduce the concentration of the toxic DCJW at the target site. For instance, in resistant populations of Helicoverpa armigera, increased activity of these enzymes has been linked to the rapid disappearance of both indoxacarb and DCJW. mdpi.com Synergist studies in various pests have confirmed the involvement of these enzyme systems in resistance.
The table below summarizes key research findings on the population genetics of resistance to indoxacarb and its active metabolite, rac-Desmethoxycarbonyl Indoxacarb, in several major pest species.
| Pest Species | Genetic Basis of Resistance | Inheritance | Key Research Findings |
| Plutella xylostella (Diamondback Moth) | Target-site mutations (F1845Y, V1848I) in the sodium channel gene. nih.gov | - | Strong correlation between the frequency of mutant alleles and resistance levels to indoxacarb and DCJW. nih.gov |
| Helicoverpa armigera (Cotton Bollworm) | Autosomal, incompletely dominant, likely involving one or a few closely linked loci. | Incompletely Dominant | Resistance associated with increased metabolic detoxification by P450s, GSTs, and esterases, leading to the breakdown of indoxacarb and DCJW. mdpi.com |
| Spodoptera frugiperda (Fall Armyworm) | Potentially sex-linked or maternally influenced. mdpi.com | Incompletely Recessive at higher concentrations. mdpi.com | After 24 generations of selection, a 472.67-fold increase in resistance to indoxacarb was observed. mdpi.com |
| Spodoptera litura (Oriental Leafworm) | Autosomal, likely involving more than one locus. nih.gov | Incompletely Dominant nih.gov | Resistance is associated with microsomal oxidases. nih.gov |
| Musca domestica (House Fly) | Major resistance factor on autosome 4, with a minor factor on autosome 3. | Primarily Recessive | Resistance can be partially overcome by the P450 inhibitor piperonyl butoxide. |
| Choristoneura rosaceana (Obliquebanded Leafroller) | Involvement of esterases and, in some populations, P450s and GSTs. | - | Rapid metabolism of indoxacarb was observed. Inhibition of esterases led to the accumulation of DCJW. |
The evolution of resistance is a dynamic process. The initial appearance of resistance mutations is a random event, but their subsequent spread and fixation within a population are driven by the relentless selection pressure of the insecticide. nih.govnih.govnih.govtci-thaijo.org The high reproductive rates and large population sizes of many insect pests provide ample opportunity for resistance mutations to arise and be selected for. nih.gov Understanding the population genetics and evolutionary pathways of resistance to rac-Desmethoxycarbonyl Indoxacarb is paramount for developing sustainable pest management strategies that can mitigate the impact of this significant agricultural challenge.
Environmental Fate, Degradation, and Ecological Dynamics
Photodegradation Pathways in Aquatic and Terrestrial Matrices
Photodegradation, the breakdown of compounds by light, can be a significant dissipation pathway for pesticides and their metabolites in the environment. For the parent compound, Indoxacarb (B177179), photolysis in aquatic environments is a major route of dissipation, with a reported half-life of approximately 3.16 days in simulated sunlight. aptuitivcdn.com While specific photodegradation studies focusing solely on rac-Desmethoxycarbonyl Indoxacarb are not extensively detailed in the provided information, the rapid photolytic degradation of the parent compound suggests that its metabolites may also be susceptible to breakdown by sunlight in aquatic systems.
Microbial Degradation Processes and Bioremediation Potential
Microbial degradation is a crucial process in the breakdown of Indoxacarb and its metabolites in the soil. aptuitivcdn.com The transformation of Indoxacarb in soil is primarily mediated by microorganisms, leading to the rapid formation of rac-Desmethoxycarbonyl Indoxacarb (IN-JT333). aptuitivcdn.combp-dc.org This initial conversion is an activation step, as IN-JT333 is a more potent insecticide than the parent compound. piat.org.nzaptuitivcdn.com
Following its formation, rac-Desmethoxycarbonyl Indoxacarb is further degraded by soil microbes. Studies on the aerobic soil metabolism of racemic Indoxacarb show that IN-JT333 is a primary metabolite in the initial days, which then degrades further. fao.org The enantiomers of IN-JT333 have been shown to degrade at the same rate in soil. piat.org.nz Although specific bioremediation strategies for rac-Desmethoxycarbonyl Indoxacarb are not detailed, the inherent ability of soil microorganisms to degrade this compound is a key factor in its environmental persistence. The rate of this degradation can be influenced by environmental factors such as temperature, moisture, and soil composition. nih.gov
Hydrolytic Transformation and Product Formation
Hydrolysis is a chemical process that can contribute to the degradation of pesticides in the environment, particularly in water and moist soil. The rate of hydrolysis for Indoxacarb is highly dependent on pH. It is stable under acidic conditions (pH 5, half-life of approximately 500-600 days) but degrades more rapidly in neutral (pH 7, half-life of 22-38 days) and alkaline conditions (pH 9, half-life of approximately 1 day or less). piat.org.nz
The formation of rac-Desmethoxycarbonyl Indoxacarb (IN-JT333) from Indoxacarb is a result of the hydrolysis of the carboxymethyl group from the amino nitrogen. fao.orginchem.orgresearchgate.net This reaction is a key step in the metabolic pathway of the parent compound. inchem.org Under alkaline conditions (pH 9), the major degradation products of Indoxacarb are noted as IN-KT413 and IN-MF014. piat.org.nz While IN-JT333 is a major metabolite, especially in biological systems and soil, its formation via abiotic hydrolysis in water is part of a complex degradation scheme. piat.org.nzfao.org Further hydrolytic transformation of rac-Desmethoxycarbonyl Indoxacarb itself would involve the breakdown of the oxadiazine ring structure, leading to various other minor degradation products. inchem.orgresearchgate.net
Soil Adsorption, Leaching, and Persistence Studies
Adsorption and Leaching: Studies have shown that rac-Desmethoxycarbonyl Indoxacarb (IN-JT333) exhibits low mobility in soil. epa.gov Batch equilibrium studies indicate that IN-JT333 has Kd values ranging from 115 to 308 ml/g, suggesting strong adsorption to soil particles. epa.gov This is in contrast to some other Indoxacarb degradation products like IN-KT413 and IN-MK638 which show higher mobility potential. piat.org.nzepa.gov In aged soil column leaching studies, residues of Indoxacarb and its degradates, including IN-JT333, were found to be nearly immobile. piat.org.nzepa.gov Field dissipation studies have confirmed these findings, with detections of IN-JT333 and the parent compound generally not occurring below a depth of 45 cm. piat.org.nzepa.gov
Persistence: rac-Desmethoxycarbonyl Indoxacarb is considered to be persistent in soil. bp-dc.org While the parent Indoxacarb has field dissipation half-lives (DT50) ranging from 29 to 119 days, its metabolite IN-JT333 has been shown to be more persistent. bp-dc.orgepa.gov In field studies, IN-JT333 was detected in all trials and its concentration peaked at various times, from 14 to 100 days after application of the parent compound. fao.orgepa.gov The persistence of this metabolite is a key factor in assessing the long-term ecological risk associated with the use of Indoxacarb.
| Compound | Parameter | Value | Soil Type | Reference |
|---|---|---|---|---|
| rac-Desmethoxycarbonyl Indoxacarb (IN-JT333) | Adsorption Coefficient (Kd) | 115 - 308 ml/g | Various | epa.gov |
| Indoxacarb (Parent) | Field Dissipation Half-Life (DT50) | 55 - 63 days | Silt Loam / Sandy Loam | piat.org.nzfao.org |
| Indoxacarb (Parent) | Aerobic Soil Half-Life | <1 to 693 days | Various | piat.org.nz |
| IN-KG433 (Metabolite) | Aerobic Soil Half-Life (DT50) | 10.5 - 58.7 days | Various | piat.org.nz |
| IN-MK643 (Metabolite) | Aerobic Soil Half-Life (DT50) | 141.5 - 346.6 days | Various | piat.org.nz |
Bioaccumulation and Trophic Transfer Potential in Non-Target Ecosystems
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For lipophilic compounds like Indoxacarb and its metabolites, this is a significant consideration.
The parent compound, Indoxacarb, has a high octanol-water partition coefficient (log Kow of 4.6), indicating a potential for bioaccumulation. piat.org.nzoup.com Fish bioconcentration factor (BCF) studies for the racemic mixture of Indoxacarb (DPX-JW062) showed whole fish BCFs ranging from 1044 to 1351. epa.gov The depuration half-life for these accumulated residues was between 6.55 and 7.88 days. epa.gov
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques (e.g., Chiral HPLC, LC-MS/MS, GC-MS/MS) for Enantiomer Specific Analysis
Enantiomer-specific analysis is crucial as the biological activity of chiral pesticides often resides in one enantiomer. Advanced chromatographic techniques are indispensable for separating and quantifying the enantiomers of Desmethoxycarbonyl Indoxacarb (B177179).
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for the enantioselective separation of Indoxacarb and its metabolites. researchgate.net Cellulose-based chiral stationary phases (CSPs) are commonly employed. For instance, a Chiralpak AS-H column with a mobile phase of n-hexane-ethanol has been used to separate Indoxacarb enantiomers. researchgate.net Similarly, a Lux cellulose-1 column has been utilized for the separation of Indoxacarb enantiomers in biological samples. oup.com The separation is typically monitored using a photodiode array (PDA) detector. researchgate.netoup.com While specific methods for rac-Desmethoxycarbonyl Indoxacarb are less documented, the principles established for the parent compound are directly applicable. A chiral analysis method for Indoxacarb and its metabolite DCJW (Desmethoxycarbonyl Indoxacarb) in silkworms was developed using HPLC with a Chiralpak IC column. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of pesticide residues in complex matrices. nih.govresearchgate.net This technique is frequently used for the determination of Indoxacarb and its metabolites, including Desmethoxycarbonyl Indoxacarb (often coded as IN-JT333). epa.govfao.org Reversed-phase columns, such as C18, are typically used for separation, coupled with a triple quadrupole mass spectrometer for detection. epa.govmdpi.com The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring characteristic precursor-to-product ion transitions. epa.govresearchgate.net For instance, parent-daughter ion transitions of m/z 470.2 → 267.1 and m/z 470.2 → 207.1 have been used for the quantification and confirmation of the metabolite IN-JT333. epa.gov Combining chiral LC with MS/MS allows for the enantioselective determination of these compounds at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-based methods have also been developed for the analysis of Indoxacarb. esjpesticides.org.egdoaj.org GC-MS or GC with an electron capture detector (GC-ECD) can be used for quantification. fao.orgresearchgate.net However, due to the thermal stability and volatility of the analytes, LC-MS/MS is often preferred for Indoxacarb and its metabolites. researchgate.netmdpi.com When using GC-MS, specific ion fragments are monitored to identify and quantify the compound. esjpesticides.org.eg
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Application |
| Chiral HPLC | Chiralpak AS-H researchgate.net | n-hexane-ethanol (95:5, v/v) researchgate.net | Photodiode Array (PDA) | Enantiomeric separation of Indoxacarb in vegetables and soil. researchgate.net |
| Lux cellulose-1 oup.com | n-hexane and isopropanol (B130326) (85:15, v/v) oup.com | Photodiode Array (PDA) | Enantioselective analysis of Indoxacarb in zebrafish. oup.com | |
| LC-MS/MS | Reversed-phase C18 epa.govmdpi.com | Acetonitrile (B52724)/Water with additives (e.g., acetic acid) epa.gov | Triple Quadrupole MS | Quantification of Indoxacarb and metabolite IN-JT333 in soil. epa.gov |
| Chiralpak AD-RH nih.gov | Acetonitrile/Water | Tandem Mass Spectrometry | Enantioselective determination in cucumber and tomato. nih.gov | |
| GC-MS | HP-5MS capillary column esjpesticides.org.eg | Helium | Mass Spectrometer (MSD) | Identification and confirmation of Indoxacarb in formulations. esjpesticides.org.eg |
Spectroscopic Methods for Structural Elucidation of Metabolites
The identification and structural confirmation of metabolites are essential for understanding the biotransformation of the parent compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides accurate mass measurements that allow for the determination of the elemental composition of unknown metabolites. massbank.jp Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, generating characteristic fragmentation patterns that provide structural information. epa.govresearchgate.net For example, the fragmentation of the protonated molecule of Desmethoxycarbonyl Indoxacarb can help identify key structural motifs. Integrated approaches combining metabolomics and mass spectrometry imaging (MSI) have been used to reveal metabolic disturbances and the spatial distribution of metabolites in organisms exposed to Indoxacarb. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. nih.govnih.gov While MS provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule through various one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments. For novel or unexpected metabolites of Indoxacarb, isolation followed by NMR analysis would be the definitive method for structure confirmation. Computational NMR techniques can also be used to predict chemical shifts for proposed structures, which can then be compared with experimental data to confirm the metabolite's identity. nih.gov
Bioanalytical Assays for Receptor Binding and Functional Activity Assessment
Indoxacarb itself is a pro-insecticide that is metabolized into the more active N-decarbomethoxyllated metabolite, DCJW (Desmethoxycarbonyl Indoxacarb). mdpi.comresearchgate.net This active form acts by blocking voltage-gated sodium channels in insects. mdpi.comnih.govresearchgate.net Bioanalytical assays are critical for assessing the interaction of this metabolite with its molecular target.
Receptor Binding Assays: While specific binding assays for Desmethoxycarbonyl Indoxacarb are not extensively detailed in the provided search context, such assays typically involve using radiolabeled ligands to compete with the test compound for binding to the receptor (the sodium channel). The displacement of the radioligand provides a measure of the binding affinity of the test compound.
Functional Activity Assays: Electrophysiological techniques, such as the two-electrode voltage clamp, are used to measure the functional activity of compounds on sodium channels. nih.gov These assays are often performed using Xenopus oocytes or other cell lines that express the target sodium channels. nih.govnih.gov By applying Desmethoxycarbonyl Indoxacarb to these cells, researchers can measure its effect on sodium currents, such as the inhibition of the channel and shifts in the voltage dependence of inactivation. nih.govnih.gov Studies have shown that DCJW is a potent blocker of insect sodium channels, which is the basis of its insecticidal activity. mdpi.comnih.govresearchgate.net These functional assays can also be used to compare the activity of the individual enantiomers of Desmethoxycarbonyl Indoxacarb, revealing potential enantioselectivity in its mode of action.
Isotope Tracing and Radiolabeling for Metabolic Pathway Elucidation
Isotope tracing is a fundamental technique for tracking the fate of a molecule within a biological or environmental system. By labeling the parent compound, Indoxacarb, with a radioactive isotope like Carbon-14 (¹⁴C), researchers can follow its absorption, distribution, metabolism, and excretion.
Future Research Trajectories and Unexplored Academic Frontiers
Elucidation of Novel Resistance Mechanisms and Counter-Strategies
The development of resistance to insecticides is an ongoing evolutionary battle. While some resistance mechanisms to indoxacarb (B177179), and by extension its active metabolite DCJW, are known, the full spectrum is likely much broader. Future research should focus on identifying and characterizing novel resistance mechanisms to stay ahead of evolving pest populations.
One of the primary known resistance mechanisms involves target-site insensitivity, specifically mutations in the voltage-gated sodium channel, the target of DCJW. ljmu.ac.uknih.gov For instance, the F1845Y and V1848I mutations in the domain IV S6 segment of the sodium channel have been identified in resistant populations of Tuta absoluta and are associated with reduced susceptibility to indoxacarb. nih.gov Further genomic studies on resistant insect populations are needed to identify other potential mutations in the sodium channel or even in other previously unassociated genes that may confer resistance.
Metabolic resistance is another critical area. Elevated levels of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) can metabolize and detoxify DCJW before it reaches its target site. nih.govnih.govmdpi.com For example, in some resistant populations of Helicoverpa armigera, increased P450 activity leads to a higher disappearance of indoxacarb and DCJW. nih.govmdpi.com Conversely, in other scenarios, increased esterase activity can enhance the bioactivation of indoxacarb to the more toxic DCJW, leading to increased susceptibility, a phenomenon known as negative cross-resistance. nih.govmdpi.com A deeper understanding of the specific enzymes involved and their substrate specificities is essential.
A newly emerging area of research is the role of chemosensory proteins (CSPs) in insecticide resistance. A study on Plutella xylostella found that the overexpression of PxCSP1, which has a high affinity for indoxacarb, is partially responsible for resistance, possibly by sequestering the insecticide. nih.gov
Table 1: Known and Potential Resistance Mechanisms to rac-Desmethoxycarbonyl Indoxacarb (DCJW)
| Resistance Mechanism | Description | Key Research Findings | Future Research Directions |
| Target-Site Insensitivity | Mutations in the voltage-gated sodium channel reduce the binding affinity of DCJW. | F1845Y and V1848I mutations identified in Tuta absoluta. nih.gov | Genome-wide association studies (GWAS) to identify novel mutations in diverse pest species. |
| Metabolic Resistance | Increased activity of detoxification enzymes (P450s, Esterases, GSTs) metabolizes DCJW. | P450s linked to resistance in Musca domestica and Helicoverpa armigera. nih.govresearchgate.net Esterases implicated in both resistance and enhanced susceptibility. nih.govnih.gov | Characterization of specific enzymes and their metabolic pathways for DCJW. |
| Chemosensory Protein (CSP) Sequestration | Overexpression of CSPs may bind to and sequester DCJW. | PxCSP1 overexpression linked to indoxacarb resistance in Plutella xylostella. nih.gov | Investigating the prevalence of CSP-mediated resistance across different insect orders. |
| Reduced Penetration | Changes in the insect's cuticle could reduce the absorption of the insecticide. | Less studied for DCJW specifically, but a known mechanism for other insecticides. | Comparative studies of cuticle composition and thickness in susceptible versus resistant strains. |
| Behavioral Resistance | Insects may develop behaviors to avoid contact with the insecticide. | Not yet documented for DCJW. | Studies on the behavioral responses of resistant insect populations to DCJW-treated surfaces. |
Counter-strategies to overcome or delay resistance are urgently needed. The use of synergists, which inhibit detoxification enzymes, has shown promise. For instance, piperonyl butoxide (PBO), an inhibitor of P450s, can significantly increase the susceptibility of resistant insects to indoxacarb. nih.gov The development of novel synergists specifically targeting the enzymes that metabolize DCJW could be a fruitful area of research. Furthermore, insecticide rotation strategies, where insecticides with different modes of action are used in succession, can help to slow the evolution of resistance. researchgate.net
Computational Modeling and Rational Design of Advanced Analogs
Computational modeling offers a powerful tool for understanding the molecular interactions between DCJW and its target site, as well as for designing novel and more effective analogs. Molecular dynamics simulations have been used to model the binding of DCJW to the voltage-gated sodium channel of mosquitoes. mdpi.combiorxiv.org These studies have provided insights into the probable entry route of DCJW into the central cavity of the channel and have highlighted the importance of specific amino acid residues, such as F1852, in limiting access to the binding site. mdpi.comomicsdi.org
Such computational models can be used to predict how specific mutations in the sodium channel will affect DCJW binding, thereby helping to anticipate and understand target-site resistance. Furthermore, by understanding the precise three-dimensional structure of the binding site, it is possible to rationally design advanced analogs of DCJW that have a higher affinity for the target, are less susceptible to resistance mutations, or have improved metabolic stability.
For example, by identifying the key pharmacophoric features of DCJW responsible for its insecticidal activity, medicinal chemists can design new molecules that retain these features while incorporating modifications to overcome resistance. This could involve designing analogs that are poorer substrates for detoxification enzymes or that can bind effectively to mutated sodium channels. Structure-activity relationship (SAR) studies, guided by computational docking and scoring, can accelerate the discovery of such next-generation insecticides.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mode of Action and Resistance Studies
The "omics" technologies—genomics, proteomics, and metabolomics—provide a holistic view of the biological processes affected by DCJW and the mechanisms underlying resistance.
Genomics allows for the rapid identification of genes associated with resistance. As mentioned, genome-wide association studies can pinpoint specific mutations in the sodium channel or other genes that are under selection in resistant populations. cabidigitallibrary.org Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to DCJW exposure. For example, transcriptomic analyses of indoxacarb-resistant German cockroaches revealed the upregulation of numerous cytochrome P450 genes. researchgate.net
Proteomics , the large-scale study of proteins, can identify changes in protein expression levels in resistant insects. This can confirm the involvement of specific detoxification enzymes and may reveal other, unexpected proteins that play a role in resistance.
Metabolomics , the study of the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of an organism. Metabolomic studies on zebrafish exposed to indoxacarb have shown significant alterations in metabolic pathways, including the tricarboxylic acid (TCA) cycle and various amino acid metabolisms. researchgate.netnih.gov In the context of resistance, metabolomics can identify the specific metabolic products of DCJW detoxification, providing valuable information about the enzymatic pathways involved.
The integration of these different omics datasets can provide a comprehensive systems-level understanding of DCJW's mode of action and the multifaceted nature of resistance. For instance, combining transcriptomic and proteomic data can confirm that the upregulation of a particular detoxification gene leads to an increase in the corresponding protein. Adding metabolomic data can then show how this increased protein level affects the metabolic fate of DCJW. Network-based analyses of multi-omics data can help to uncover complex regulatory networks and identify key nodes that could be targeted for novel control strategies. frontiersin.org
Development of Predictive Models for Environmental Dynamics and Biotransformation
The environmental fate of rac-Desmethoxycarbonyl Indoxacarb is a critical consideration for its sustainable use. DCJW is formed in the environment through the degradation of its parent compound, indoxacarb. Understanding the dynamics of this transformation and the subsequent fate of DCJW is essential for assessing potential environmental risks.
The degradation of indoxacarb, and therefore the formation of DCJW, is influenced by factors such as soil type, pH, temperature, and microbial activity. The half-life of indoxacarb in soil can vary significantly. frontiersin.org Hydrolysis is a major route of dissipation, with the rate increasing with pH. frontiersin.org
Predictive models are needed to forecast the environmental concentration of DCJW under different agricultural scenarios. These models would integrate data on:
The application rates of indoxacarb.
The kinetics of indoxacarb degradation to DCJW under various environmental conditions (soil photolysis, hydrolysis, microbial degradation).
The subsequent degradation and transport of DCJW in soil and water.
Such models would be invaluable for conducting environmental risk assessments and for developing best management practices to minimize off-target exposure. For example, models could help to determine appropriate buffer zones around water bodies or to predict the potential for groundwater contamination.
Further research is also needed to fully characterize the biotransformation pathways of DCJW in different environmental compartments. Identifying the microorganisms and enzymes responsible for its degradation will provide a more complete picture of its environmental persistence and could potentially lead to the development of bioremediation strategies.
Q & A
Q. What validated analytical methods are recommended for quantifying rac-desmethoxycarbonyl indoxacarb residues in agricultural matrices?
A reverse-phase HPLC-UV method with a limit of quantification (LOQ) of 0.01 mg·kg⁻¹ has been standardized and validated for residue analysis. This method involves extraction with acetonitrile, cleanup using dispersive solid-phase extraction (d-SPE), and quantification via external/internal calibration. Validation parameters include recovery rates (70–120%), precision (<15% RSD), and linearity (R² > 0.99) across spiked matrices like soil and plant tissues .
Q. How can Abbott’s formula be applied to assess indoxacarb efficacy in pest control experiments?
Abbott’s formula (Percent Control = 100 × (X − Y)/X) is used to correct for natural mortality in control groups. Here, X = survival percentage in untreated controls, and Y = survival in treated samples. For example, in a study on Helicoverpa armigera, a 98.5% resistance to pyrethroids was observed, but indoxacarb at 10× recommended dose (RD) increased cotton yield by 18.8 quintals/ha, demonstrating its efficacy against resistant pests .
Q. What are the key considerations for designing field trials to evaluate indoxacarb’s insecticidal activity?
Use randomized block designs (RBD) with ≥3 replicates and include controls (e.g., water spray). For example, a trial testing indoxacarb 14.5% SC against chickpea pod borers showed 65.8% larval reduction, outperforming neem oil (49.4%) but less effective than emamectin benzoate (78.9%). Dosage timing, application method (foliar spray), and environmental factors (e.g., rainfall affecting residue dissipation) must be standardized .
Advanced Research Questions
Q. How does indoxacarb resistance develop in lepidopteran pests, and what strategies mitigate cross-resistance?
In Spodoptera frugiperda, indoxacarb resistance is linked to enhanced detoxification enzymes (e.g., cytochrome P450 monooxygenases) and sodium channel mutations. Cross-resistance is high with deltamethrin (pyrethroids) but low with chlorantraniliprole (diamides). Rotation with emamectin benzoate or methoxyfenozide is recommended to delay resistance .
Q. What sublethal effects does indoxacarb exert on non-target organisms, such as aquatic snails?
Exposure to 0.02–0.2 µg/mL indoxacarb for 28 days significantly increased catalase (CAT) activity (114–148%) in Theba pisana, indicating oxidative stress. Chronic exposure also reduced feeding and growth rates, suggesting ecotoxicity risks to aquatic ecosystems despite regulatory safety claims .
Q. How do soil properties influence indoxacarb degradation, and what role do heavy metals play?
In New Zealand soils, indoxacarb half-life is ≤18.8 days, unaffected by elevated copper (Cu²⁺) concentrations. Degradation is primarily microbial, with phosphatase and urease activities remaining stable despite Cu²⁺ bioaccumulation. This contrasts with atrazine, where Cu²⁺ marginally slowed degradation .
Q. Why is indoxacarb ineffective against hematophagous insects like bed bugs (Cimex lectularius)?
Indoxacarb and its metabolite DCJW show low toxicity to bed bugs due to species-specific bioactivation. Unlike lepidopterans, bed bugs lack esterases required to convert indoxacarb into its active form. Topical application and ingestion assays confirmed <20% mortality, highlighting taxonomic limitations in mode of action .
Q. Can nanoformulations enhance indoxacarb’s potency while reducing environmental contamination?
Nanoencapsulation (200–400 nm particles) of indoxacarb improves stability and bioavailability. In Spodoptera littoralis, nano-indoxacarb achieved 90% mortality at half the conventional dose, reducing residue load and non-target effects. Synergy with diatomaceous earth (DE) in stored grains also enhanced efficacy, lowering progeny production by 80% .
Contradictions and Methodological Challenges
Q. Why do studies report conflicting data on indoxacarb’s toxicity to honeybees (Apis mellifera)?
Discrepancies arise from exposure routes: indoxacarb is “practically non-toxic” via oral intake (LD₅₀ > 100 µg/bee) but “highly toxic” by contact (LD₅₀ = 0.02 µg/bee). Variations in formulation (EC vs. SC) and assessment protocols (e.g., duration) further complicate comparisons .
Q. How can researchers address variability in resistance monitoring assays for indoxacarb?
Standardize diagnostic doses using susceptible strains (e.g., H. armigera lab colonies) and validate with molecular markers (e.g., Seα6 sodium channel mutations). For example, discriminating doses for fenvalerate-resistant H. armigera were 98.5% accurate, but indoxacarb required dose-response curves to account for regional resistance heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
